Stereochemical InChIKey Uniqueness vs Racemic Mixture
The target (6R,9aS) enantiomer possesses a unique stereochemically-defined InChIKey (ITBZIIRMASQCRM-DTWKUNHWSA-N), whereas the commercially available racemic mixture (CAS 5740-16-9) carries the non-stereo InChIKey ITBZIIRMASQCRM-UHFFFAOYSA-N [1]. This difference is not cosmetic; it reflects the absolute spatial arrangement of atoms at the C6 and C9a chiral centers. In asymmetric synthesis, use of the racemate can result in up to 50% loss of material if only one enantiomer is desired, and may introduce the unwanted enantiomer as an impurity in subsequent chiral HPLC purifications [2].
| Evidence Dimension | Stereochemical identity (InChIKey) |
|---|---|
| Target Compound Data | ITBZIIRMASQCRM-DTWKUNHWSA-N (single enantiomer, 6R,9aS) |
| Comparator Or Baseline | ITBZIIRMASQCRM-UHFFFAOYSA-N (racemic mixture, undefined stereochemistry) |
| Quantified Difference | Defined vs undefined stereochemistry; theoretical maximum enantiomeric excess (ee) of racemate is 0% vs target ee of >97% (vendor specification, BOC Sciences ) |
| Conditions | Computed InChIKey from PubChem; vendor purity specification |
Why This Matters
Procuring the single enantiomer eliminates the need for costly in-house chiral resolution and ensures reproducibility in enantioselective synthetic routes.
- [1] PubChem. (6R,9aS) enantiomer InChIKey: ITBZIIRMASQCRM-DTWKUNHWSA-N. CID 49759743. View Source
- [2] PubChem. Racemate InChIKey: ITBZIIRMASQCRM-UHFFFAOYSA-N. CID 45099557. View Source
